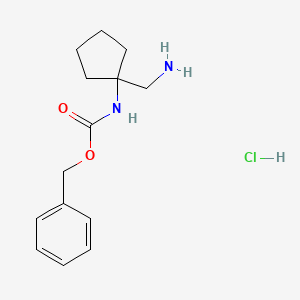

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride

Description

Historical Development of Carbamate-Based Research

Carbamates gained prominence in the mid-20th century as alternatives to less stable esters in drug design. Their ability to act as bioisosteres for carbonate and urea groups expanded their utility in central nervous system therapeutics and enzyme inhibitors. The development of HIV-1 protease inhibitors in the 1990s highlighted carbamates’ role in enhancing binding affinity through hydrogen-bonding interactions, as seen in compounds like 225 , where a carbamate moiety mediated critical interactions with protease active sites. Early synthetic methods relied on mixed carbonates (e.g., p-nitrophenyl chloroformate), but advancements such as the Curtius rearrangement and flow-based biocatalysis later streamlined production.

Significance of Cyclopentyl Carbamates in Pharmacological Studies

Cyclopentyl carbamates are prized for their conformational restraint, which reduces entropic penalties during target binding. For example, cyclopentyl N-phenylcarbamate (EVT-3188582) demonstrates enhanced metabolic stability compared to linear analogs, attributed to the cyclopentane ring’s resistance to oxidative degradation. The incorporation of aminomethyl groups, as in benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride, introduces additional hydrogen-bonding potential, enabling precise interactions with biological targets such as acetylcholinesterase.

Research Positioning of this compound

This compound (CAS: 2055841-99-9) serves as a multifunctional intermediate in synthesizing β-amino acids and enzyme inhibitors. Its structure features:

- A benzyloxycarbonyl (Cbz) group for amine protection.

- A cyclopentyl scaffold conferring rigidity.

- An aminomethyl substituent enabling further functionalization.

Recent applications include its use in flow-based Curtius rearrangements, where immobilized enzymes like CALB improve purity by tagging impurities.

Theoretical Framework for Carbamate Compound Research

Carbamate reactivity is governed by:

- Nucleophilic Acyl Substitution : Activated carbonates (e.g., p-nitrophenyl chloroformate) react with amines to form carbamates.

- Curtius Rearrangement : Acyl azides decompose to isocyanates, trapped by alcohols to yield carbamates (Scheme 11A).

- Enzyme-Mediated Synthesis : Biocatalysts like CALB enable greener syntheses by minimizing side reactions.

For this compound, the tert-butoxycarbonyl (Boc) protection strategy is often employed, followed by hydrochloric acid-mediated deprotection.

Research Context and Challenges in the Field

Key challenges include:

- Synthetic Complexity : Multi-step routes requiring precise control over intermediates (e.g., avoiding overalkylation during CO₂ incorporation).

- Stability Issues : Cyclopentyl carbamates’ sensitivity to hydrolysis necessitates anhydrous conditions.

- Scalability : Transitioning from batch to flow systems to enhance reproducibility, as demonstrated in recent Curtius rearrangement workflows.

Addressing these barriers will require innovations in catalyst design and process optimization.

This structured review underscores the centrality of this compound in advancing carbamate chemistry, while highlighting unresolved synthetic and mechanistic questions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-[1-(aminomethyl)cyclopentyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11,15H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHQXOFHNQWXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride typically involves the protection of amines using carbamate groups. One common method is the reaction of 1-(aminomethyl)cyclopentane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to form the desired carbamate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Neurological Disorders

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride has been investigated for its efficacy in treating neurological disorders, including epilepsy and neurodegenerative diseases. Research indicates that compounds within this class exhibit protective effects against seizures and may improve cerebral functions. Specifically, they are noted for their potential in managing conditions such as:

- Epilepsy : The compound may help in reducing seizure frequency and severity.

- Neurodegenerative Disorders : It shows promise in treating Alzheimer's disease, Parkinson's disease, and other related conditions by potentially enhancing neuronal survival and function .

2. Anti-inflammatory Properties

This compound has also been linked to anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis. The mechanism involves modulating inflammatory pathways, which could lead to reduced symptoms and improved quality of life for affected individuals .

Chemical Properties and Mechanisms

This compound operates through several biochemical pathways. Its structure allows it to interact with various receptors, including NMDA receptors, which are crucial in excitatory neurotransmission. Studies have shown that derivatives of this compound can act as selective antagonists at specific receptor subtypes, providing a basis for their therapeutic effects in neuropharmacology .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- Neuroprotective Effects : In a controlled study involving animal models of stroke, the administration of this compound showed significant neuroprotective effects, leading to improved recovery outcomes post-injury .

- Behavioral Assessments : Behavioral tests conducted on rodents treated with the compound indicated reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders alongside neurological conditions .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with similar compounds is useful:

Mechanism of Action

The mechanism of action of Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity through the formation of stable complexes or the activation of signaling pathways through binding to receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound shares structural homology with Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1, C₁₃H₁₈N₂O₂), a piperidine-based carbamate. Key differences include:

| Property | Benzyl (1-(Aminomethyl)cyclopentyl)carbamate HCl | Benzyl 4-aminopiperidine-1-carboxylate |

|---|---|---|

| Core structure | Cyclopentyl ring | Piperidine (6-membered ring) |

| Substituent position | Aminomethyl at C1 of cyclopentyl | Amino group at C4 of piperidine |

| Molecular formula | Not explicitly reported (inferred: C₁₄H₁₉ClN₂O₂) | C₁₃H₁₈N₂O₂ |

| Solubility (HCl salt) | Enhanced aqueous solubility | Likely lower (free base form common) |

The aminomethyl group may increase steric hindrance, affecting binding kinetics to biological targets like proteases or neurotransmitter receptors.

Pharmacological Implications

- Piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) are prevalent in CNS drug design due to their blood-brain barrier permeability.

- Cyclopentyl analogs may exhibit altered pharmacokinetics: the smaller ring size could limit passive diffusion but enhance selectivity for peripheral targets.

Biological Activity

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a cyclopentane ring via an aminomethyl linker, with a carbamate functional group that enhances its pharmacological properties. The compound's molecular formula is CHClNO.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For example, a related compound demonstrated a 55% reduction in viability of the MDA-MB-231 triple-negative breast cancer cell line after treatment with 10 μM concentration over three days . This suggests that similar derivatives may exhibit comparable antitumor effects.

2. Receptor Antagonism

This compound has been investigated for its antagonistic effects on various receptors. Structure-activity relationship studies indicate that modifications to the benzyl and aminomethyl groups can significantly influence receptor affinity and selectivity. For instance, the introduction of different substituents on the benzyl moiety has been shown to enhance or diminish activity against specific receptors .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Basicity and Sterics : The spatial orientation of basic groups attached to the benzyl fragment plays a critical role in receptor binding affinity. Compounds with primary amines generally show higher activity compared to those with secondary or tertiary amines .

- Substituent Effects : Variations in the substituents on the cyclopentane ring can lead to significant differences in biological activity. For example, substituents that increase lipophilicity tend to enhance antimycobacterial activity .

Case Study 1: Anticancer Activity

In an in vivo study, a compound structurally related to this compound was tested for its efficacy against xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg, resulting in significant tumor growth inhibition compared to control groups .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives based on similar structures, demonstrating effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. The findings highlighted the importance of specific structural features that enhance antimicrobial potency .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopentane ring functionalization, amine protection, and subsequent carbamate formation. Key steps include:

- Cyclopentane Intermediate Formation : Cyclopentanone reacts with nitromethane via Henry reaction to form 1-nitrocyclopentane, followed by reduction to 1-aminomethylcyclopentane .

- Carbamate Protection : Benzyl chloroformate is used to protect the amine group under alkaline conditions (e.g., NaHCO₃), forming the carbamate .

- Hydrochloride Salt Formation : The final product is precipitated using HCl in ethyl acetate .

Q. Critical Parameters :

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor hydrolysis via HPLC-MS to identify degradation products (e.g., free amine or benzyl alcohol) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Storage at ≤-20°C in desiccated conditions is recommended .

Q. Key Findings :

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities (<0.1% threshold) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopentyl, carbamate, and hydrochloride moieties. Key signals:

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 295.2 .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral columns are effective?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (85:15) + 0.1% diethylamine. Retention times differentiate enantiomers (ΔRt ≥ 2 min) .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational models (e.g., TD-DFT calculations) .

Q. Data Contradiction :

- Some studies report poor resolution on Chiralcel OD-H columns due to steric hindrance from the cyclopentyl group .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized when testing this compound as a CNS drug candidate?

Methodological Answer:

- Blood-Brain Barrier (BBB) Penetration : Measure logP (optimal range: 2–3) via shake-flask method.

- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation) .

- Half-Life (t₁/₂) : Conduct IV/oral dosing in rodent models; target t₁/₂ > 4 hours for sustained activity .

Q. Critical Challenge :

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT₃ or NMDA receptors). Key interactions:

- Carbamate oxygen hydrogen bonds with Serine residues .

- Cyclopentyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

Case Study : Discrepancies in IC₅₀ values for serotonin reuptake inhibition (1–10 µM range) were traced to differences in cell membrane lipid composition .

Q. What strategies mitigate cyclopentyl ring oxidation during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.